molecular formula CH6ClNO B565646 Methoxyl-d3-amine Hydrochloride CAS No. 110220-55-8

Methoxyl-d3-amine Hydrochloride

Cat. No.: B565646
CAS No.: 110220-55-8
M. Wt: 86.533
InChI Key: XNXVOSBNFZWHBV-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxyl-d3-amine Hydrochloride is a deuterated compound, often used as a stable isotope-labeled internal standard in various analytical applications. It is a derivative of methoxyamine, where the hydrogen atoms are replaced by deuterium. This compound is particularly valuable in research due to its unique properties and applications in various scientific fields.

Scientific Research Applications

Methoxyl-d3-amine Hydrochloride is widely used in scientific research, including:

Safety and Hazards

Methoxyl-d3-amine Hydrochloride is a controlled product and may require documentation to meet relevant regulations . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used and dust formation, breathing mist, gas, or vapors should be avoided .

Mechanism of Action

Target of Action

It is known to interact with dna repair mechanisms, specifically the base excision repair (ber) pathway .

Mode of Action

Methoxyl-d3-amine Hydrochloride, also known as Methoxyamine, is investigated for use as an adjunct to alkylating agents, reverse resistance to chemotherapy, and enhancing radiation therapy . Its proposed mechanism of action is through blocking of the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylates . DNA alkylating agents cause cell death through excessive DNA damage by adduct formation .

Biochemical Pathways

The human mechanism for DNA repair is very efficient and cancer therapeutics which use this mechanism are often ineffective due to resistance by efficient repair mechanisms such as base excision repair (BER) . Alkylating agents such as temozolomide form methylated DNA adducts such as O6-methylguanine (O6mG), 7-methylguanine (N7mG) and 3-methyladenine (N3mA) . Methoxyamine disrupts the BER pathway, increasing the amount of cytotoxic adducts, which results in cell death .

Pharmacokinetics

It is known that the compound is used in research settings, and its properties may be influenced by various factors including its formulation, route of administration, and individual patient characteristics .

Result of Action

The result of this compound’s action is an increase in the amount of cytotoxic adducts, which leads to cell death . This is due to its disruption of the BER pathway, which normally repairs DNA damage caused by alkylating agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyl-d3-amine Hydrochloride can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime. The reaction conditions typically involve the use of methanol and a suitable base to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the methanolysis of hydroxylamine sulfonates. This method ensures high yield and purity of the final product. The reaction is carried out under controlled conditions to prevent decomposition and ensure the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Methoxyl-d3-amine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Methoxyamine: A non-deuterated analog of Methoxyl-d3-amine Hydrochloride.

    N-methylhydroxylamine: An isomer of methoxyamine.

    Aminomethanol: Another isomer of methoxyamine.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification is essential .

Properties

IUPAC Name

O-(trideuteriomethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXVOSBNFZWHBV-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678676
Record name O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110220-55-8
Record name O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.